molecular formula C15H14N4O2S B4797405 2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B4797405
M. Wt: 314.4 g/mol
InChI Key: FTOAZFDJXAEUKL-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that contains a thiazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiazole or pyrimidine rings. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives. Compared to these compounds, 2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE may exhibit unique properties such as higher potency or selectivity for certain biological targets. Some similar compounds include:

  • Thiazole derivatives
  • Pyrimidine derivatives
  • Other heterocyclic compounds with similar ring structures

This compound’s uniqueness lies in its specific structure, which may confer distinct biological activities and applications.

Properties

IUPAC Name

2,3-dimethyl-5-oxo-N-(pyridin-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-10(2)22-15-18-8-12(14(21)19(9)15)13(20)17-7-11-5-3-4-6-16-11/h3-6,8H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAZFDJXAEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 5
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 6
2,3-DIMETHYL-5-OXO-N-[(PYRIDIN-2-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

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